1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Overview
Description
1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a useful research compound. Its molecular formula is C17H24BNO3 and its molecular weight is 301.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization : A study by Liao, Liu, Wang, and Zhou (2022) focused on synthesizing a related compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, confirming its structure and suggesting its potential as a raw material for new compounds (Liao et al., 2022).
Biomedical Applications : Indole derivatives, like the ones studied by Demurtas et al. (2019), have shown potential as multifunctional molecules with antioxidant, photoprotective, and antiproliferative properties, particularly relevant in treating neoplastic diseases (Demurtas et al., 2019). Additionally, a study by You-min Shen (2014) developed a novel near-infrared Indole Carbazole Borate fluorescence probe with potential applications in biomedicine and forensics (Shen, 2014).
Cytoprotection and Iron Sequestration : Research by Wang and Franz (2018) on BSIH analogs, which are structurally related, revealed improved hydrolytic stability and cytoprotection against oxidative stress. This indicates potential applications in targeting iron sequestration in cells under oxidative stress (Wang & Franz, 2018).
Anti-HIV and Anti-tubercular Activity : Novel isatinyl thiosemicarbazones derivatives, studied by Banerjee et al. (2011), demonstrated significant anti-HIV and anti-tubercular activity, suggesting their potential in combating HIV-TB co-infection (Banerjee et al., 2011).
Advanced Material Development : Kawashima et al. (2013) successfully developed a precursor for synthesizing high-performance semiconducting polymers, showcasing a promising approach for advanced material development (Kawashima et al., 2013).
Formation of Various Indole Compounds : Jeon, Yu, and Lee (2007) explored base-promoted rearrangements in a related compound, leading to the formation of various indole compounds and azonine derivatives, highlighting the versatility of such structures (Jeon, Yu, & Lee, 2007).
Pd-catalyzed Borylation : Takagi and Yamakawa (2013) synthesized (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) arenes using Pd-catalyzed borylation, illustrating a method of creating structurally similar compounds (Takagi & Yamakawa, 2013).
Properties
IUPAC Name |
1-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)14-7-6-8-15-13(14)9-10-19(15)11-12-20-5/h6-10H,11-12H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFBSQNAFBYAMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=CC=C2)CCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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